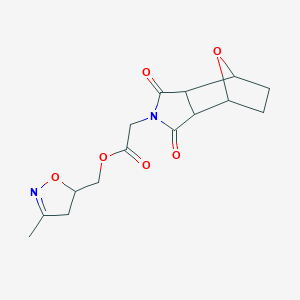![molecular formula C17H23NO3 B7439028 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a potential therapeutic agent for various medical conditions, including pain, inflammation, and anxiety. HU-308 is a selective agonist for the CB2 cannabinoid receptor, which is primarily expressed in immune cells and has minimal psychoactive effects.
Wirkmechanismus
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone selectively binds to the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, leading to an anti-inflammatory effect. This compound also activates the CB2 receptor in the brain, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone has several advantages for lab experiments. It is a selective agonist for the CB2 receptor, which allows for specific targeting of this receptor. This compound also has minimal psychoactive effects, which reduces the potential for confounding factors in behavioral experiments. However, this compound has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone involves the reaction of 4-(1-hydroxycyclopropyl)piperidine with 2-(4-hydroxy-2-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(1-hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-10-15(19)3-2-13(12)11-16(20)18-8-4-14(5-9-18)17(21)6-7-17/h2-3,10,14,19,21H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCQFHMZVWMJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)N2CCC(CC2)C3(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)

![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)